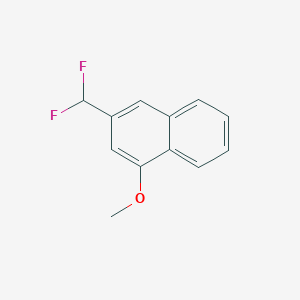
2-(Difluoromethyl)-4-methoxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(二氟甲基)-4-甲氧基萘: 是一种属于萘类有机化合物,萘类是多环芳香烃。该化合物以萘环上连接的二氟甲基 (-CF₂H) 基团和甲氧基 (-OCH₃) 基团为特征。将氟原子掺入有机分子中通常赋予其独特的化学和物理性质,使此类化合物在医药、农药和材料科学等各个领域都具有价值。
准备方法
合成路线和反应条件: 一种常见的方法是用二氟甲基化试剂(如 TMS-CF₂H(三甲基硅烷基二氟甲基))在特定反应条件下对萘衍生物进行二氟甲基化 。该反应通常在碱和合适溶剂(如甲醇)的存在下进行,以促进二氟甲基基团的亲核转移。
工业生产方法: 2-(二氟甲基)-4-甲氧基萘的工业生产可能涉及使用金属基催化剂进行大规模二氟甲基化工艺,将 CF₂H 基团转移到萘环上 。这些工艺针对高收率和高纯度进行了优化,通常采用连续流动反应器和自动化系统来确保生产一致性。
化学反应分析
反应类型: 2-(二氟甲基)-4-甲氧基萘可以发生多种化学反应,包括:
氧化: 该化合物可以氧化形成相应的萘醌。
还原: 还原反应可以将二氟甲基基团转化为甲基基团。
取代: 亲电和亲核取代反应可以在芳香环上发生,导致形成各种取代衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用诸如氢化铝锂 (LiAlH₄) 和氢气 (H₂) 等还原剂,在催化剂的存在下进行。
取代: 在适当条件下使用卤素 (Cl₂, Br₂) 和亲核试剂 (NH₃, OH⁻) 等试剂。
主要产物:
氧化: 形成萘醌。
还原: 形成 2-(甲基)-4-甲氧基萘。
取代: 形成各种取代的萘衍生物。
科学研究应用
2-(二氟甲基)-4-甲氧基萘在科学研究中具有多种应用:
化学: 用作合成复杂有机分子的构件,以及制备氟化合物的先驱体.
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医药: 探索其在药物发现和开发中的应用,特别是在设计具有改善的药代动力学特性的分子方面。
作用机制
2-(二氟甲基)-4-甲氧基萘的作用机制涉及它与特定分子靶标和途径的相互作用。 二氟甲基基团可以增强化合物的亲脂性和代谢稳定性,使其能够更有效地与生物膜和蛋白质相互作用 。该化合物可能通过与酶或受体结合发挥作用,调节其活性并影响细胞过程。对其分子靶标和途径的详细研究正在进行中,以完全阐明其作用机制。
相似化合物的比较
类似化合物:
2-(三氟甲基)-4-甲氧基萘: 含有三氟甲基基团 (-CF₃),而不是二氟甲基基团。
2-(一氟甲基)-4-甲氧基萘: 含有单氟甲基基团 (-CH₂F),而不是二氟甲基基团。
4-甲氧基-1-萘醛: 含有醛基 (-CHO),而不是二氟甲基基团。
比较:
属性
分子式 |
C12H10F2O |
|---|---|
分子量 |
208.20 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-7-9(12(13)14)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 |
InChI 键 |
NLBWYUSYQCDTBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC2=CC=CC=C21)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


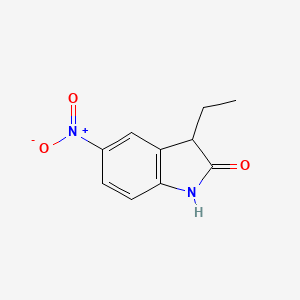
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)

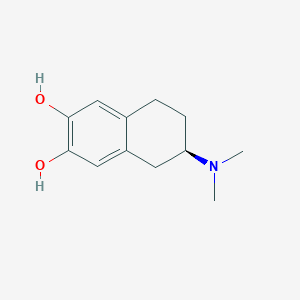

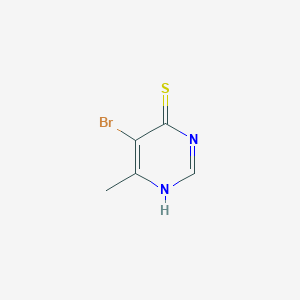


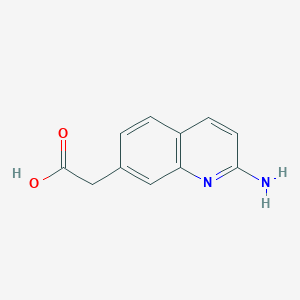


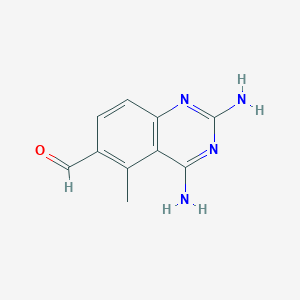
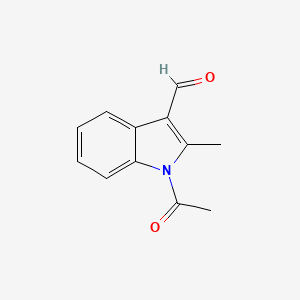
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
